molecular formula C17H22O4 B1209366 1,1-Diethoxy-3-(1-naphthoxy)-2-propanol CAS No. 82540-40-7

1,1-Diethoxy-3-(1-naphthoxy)-2-propanol

Cat. No.: B1209366
CAS No.: 82540-40-7
M. Wt: 290.4 g/mol
InChI Key: CBMSSFOEAMVDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethoxy-3-(1-naphthoxy)-2-propanol is a significant chemical intermediate in pharmacological and metabolic studies. Its primary research value lies in its role as a precursor in the investigation of the metabolic pathways of propranolol, a widely used non-selective beta-adrenergic receptor blocker . Research indicates that this diethoxy derivative can undergo acid-catalyzed ring-closure reactions to form cis- and trans-4-Ethoxy-3-hydroxy-3,4-dihydro-2H-naphtho[1,2-b]pyran, which are important for understanding the drug's biotransformation and the formation of potential metabolites . This compound is strictly for professional research applications and is designated For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

CAS No.

82540-40-7

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

1,1-diethoxy-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C17H22O4/c1-3-19-17(20-4-2)15(18)12-21-16-11-7-9-13-8-5-6-10-14(13)16/h5-11,15,17-18H,3-4,12H2,1-2H3

InChI Key

CBMSSFOEAMVDIP-UHFFFAOYSA-N

SMILES

CCOC(C(COC1=CC=CC2=CC=CC=C21)O)OCC

Canonical SMILES

CCOC(C(COC1=CC=CC2=CC=CC=C21)O)OCC

Synonyms

1,1-diethoxy-3-(1-naphthoxy)-2-propanol
DEONOP

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1,1-Diethoxy-3-(1-naphthoxy)-2-propanol is recognized for its role as an acetal derivative in the metabolism of propranolol, a beta-blocker used to treat hypertension and anxiety. The compound acts as an intermediate during the N-dealkylation process of propranolol metabolism.

Toxicological Studies

Research has indicated that this compound can be utilized in toxicological studies to assess its impact on aquatic life and other biological systems. The compound's structure allows for its inclusion in quantitative structure–activity relationship (QSAR) models that predict toxicity based on chemical structure.

Aquatic Toxicity Assessment

The Environmental Protection Agency (EPA) has conducted studies comparing the toxicity of various alcohols, including those similar to this compound. These studies aim to validate QSAR models by correlating chemical structure with observed toxicity levels in fish .

Case Study 1: Propranolol Metabolism

In a study focused on the metabolism of propranolol, researchers highlighted the significance of this compound as a key intermediate. The identification and characterization of this compound helped elucidate the metabolic pathways involved in drug processing and potential interactions with other substances .

Case Study 2: Toxicity Testing

Another research effort involved testing the aquatic toxicity of alcohols and ethers, including derivatives related to this compound. The findings contributed to a better understanding of how structural variations affect toxicity outcomes and provided insights into regulatory assessments for new chemicals .

Comparison with Similar Compounds

Table 2: Pharmacological and Metabolic Properties

Compound Name Pharmacological Activity Metabolic Role Key References
1,1-Diethoxy-3-(1-naphthoxy)-2-propanol None (metabolite) Intermediate in propranolol metabolism
Propranolol β-blocker (S-enantiomer active) Active drug; binds β-adrenergic receptors
Propranolol Analogues (e.g., cyclohexylamino derivatives) Reduced β-blocking activity Experimental modifications for improved selectivity

Key Observations:

  • Pharmacological Impact: The isopropylamino group in propranolol is essential for β-adrenergic receptor binding. Its absence in this compound renders the compound pharmacologically inactive .
  • Enantiomeric Activity: The S-enantiomer of propranolol exhibits 100-fold greater β-blocking potency than the R-enantiomer, a feature absent in the diethoxy compound due to its lack of chiral amino groups .

Physical and Chemical Property Comparisons

Table 3: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Polar Groups Stability Key References
This compound ~276.3 (estimated) Diethoxy, hydroxyl Stable acetal; resistant to hydrolysis
1-Chloro-3-(1-naphthoxy)-2-propanol 236.7 Chloro, hydroxyl Reactive toward nucleophiles
Propranolol Hydrochloride 295.8 Isopropylamino, hydroxyl High solubility in polar solvents

Key Observations:

  • Solubility and Stability: The diethoxy group increases hydrophobicity compared to propranolol’s hydrophilic hydrochloride salt. However, the acetal structure enhances stability under physiological conditions .
  • Reactivity: The chloro compound’s higher electrophilicity facilitates its conversion to propranolol, whereas the diethoxy derivative’s stability limits further metabolic transformations .

Preparation Methods

Key Reaction Steps:

  • Formation of Alpha-Hydroxydithioacetal (Compound X):
    The reaction between 2-(1-naphthoxy)-acetaldehyde and the lithium salt of methyl methylsulfinylmethyl sulfide proceeds at low temperatures (-78°C) in anhydrous tetrahydrofuran (THF). This step generates three diastereomers of compound X, which are inseparable via conventional chromatography.

  • Acetalization with Ethyl Orthoformate:
    Compound X is treated with ethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) at 60°C for 24 hours. This step facilitates the elimination of methylsulfinyl groups and the formation of the diethyl acetal moiety. The reaction yields this compound (V) alongside two ring-closure byproducts: dihydronaphtho[1,2-b]pyrans VI and VII.

Critical Parameters:

  • Solvent: Anhydrous toluene or THF.

  • Catalyst: 0.5–1.0 mol% PTSA.

  • Yield: ~45–50% for compound V, with byproducts VI and VII constituting 20–25% collectively.

Characterization and Byproduct Analysis

The structural elucidation of this compound and its byproducts relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H-NMR (300 MHz):
    Compound V exhibits distinct signals at δ 1.21 (t, 6H, -OCH2CH3), δ 3.58 (m, 4H, -OCH2-), and δ 7.32–8.12 (m, 7H, naphthyl protons). The acetate derivatives of byproducts VI and VII show downfield shifts for the acetal protons (δ 5.02–5.45), confirming their cyclic ether structures.

  • 13C-NMR:
    The acetal carbons of compound V resonate at δ 101.5 and δ 102.3, while the naphthoxy carbon appears at δ 156.8.

Mass Spectrometry:

  • EI-MS:
    Compound V displays a molecular ion peak at m/z 318 (C19H22O4), consistent with its molecular formula. Byproducts VI and VII show fragmentation patterns indicative of their tricyclic structures.

Optimization of Reaction Conditions

Temperature and Catalyst Screening:

ParameterRange TestedOptimal ValueImpact on Yield
Reaction Temperature40–80°C60°CMaximizes V (50%)
Catalyst Loading0.1–2.0 mol% PTSA0.5 mol%Minimizes byproducts
Reaction Time12–48 hours24 hoursBalances V and byproducts

Exceeding 60°C promotes cyclization to VI and VII, while lower temperatures (<50°C) result in incomplete acetalization.

Comparative Analysis with Related Acetal Syntheses

While this compound is unique in its naphthoxy substituent, its synthesis shares parallels with other acetalization protocols:

Case Study: 3,3-Diethoxy-1-Propanol Synthesis

A patent method for 3,3-diethoxy-1-propanol involves:

  • Malonaldehyde and Ethanol Condensation:
    Catalyzed by sulfuric acid to form 1,1,3,3-tetraethoxypropane.

  • Reduction with Sodium Borohydride:
    Yields 3,3-diethoxy-1-propanol in 96–99% yield.

Divergences from Target Compound:

  • Substrate Complexity: The naphthoxy group in compound V introduces steric hindrance absent in simpler acetals.

  • Byproduct Formation: Cyclization byproducts (VI/VII) are unique to the naphthoxy system.

Challenges and Mitigation Strategies

Challenge 1: Diastereomer Separation

The alpha-hydroxydithioacetal intermediate (compound X) exists as three diastereomers, complicating purification.
Solution: Skipping isolation of X and proceeding directly to acetalization reduces losses.

Challenge 2: Byproduct Accumulation

Dihydronaphtho[1,2-b]pyrans (VI/VII) form via intramolecular cyclization.
Mitigation:

  • Dilute Reaction Conditions: Reduces intermolecular interactions.

  • Low Catalyst Loading: Limits acid-mediated cyclization .

Q & A

Basic Synthesis and Purification

Q: What are the key steps and intermediates in synthesizing 1,1-diethoxy-3-(1-naphthoxy)-2-propanol? A: The synthesis involves reacting 1-naphthol with epichlorohydrin to form 1-chloro-3-(1-naphthoxy)-2-propanol (intermediate), followed by substitution with isopropylamine to yield the amino alcohol derivative. The diethoxy variant may require etherification with ethanol under acidic catalysis. Purification typically employs recrystallization from acetone or ethanol to isolate the hydrochloride salt (melting point 163°C) . Ensure stoichiometric control and inert conditions to avoid side reactions like over-alkylation.

Structural Characterization

Q: Which analytical techniques are critical for confirming the structure of this compound? A:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the naphthyl ether (δ 6.8–8.2 ppm for aromatic protons) and diethoxy groups (δ 1.2–1.4 ppm for CH3_3, δ 3.4–3.8 ppm for OCH2_2) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 319.18) and fragmentation patterns matching the ethoxy and naphthoxy moieties .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal analysis resolves stereochemistry and hydrogen bonding .

Advanced: Metabolic Pathway Analysis

Q: How do researchers study the metabolic oxidation pathways of this compound? A: In vitro models (e.g., liver microsomes) are used to identify metabolites via LC-MS/MS. Major pathways include:

  • Hydroxylation: Formation of 4-hydroxy derivatives at the naphthyl ring.
  • N-Dealkylation: Cleavage of the diethoxy group to yield amino alcohols.
  • Aldehyde Intermediates: Trapping with semicarbazide confirms transient aldehyde formation during oxidation . Optimize incubation conditions (pH 7.4, 37°C) and use cytochrome P450 inhibitors to delineate enzymatic contributions.

Chirality and Enantiomer Separation

Q: What methods are effective for resolving enantiomers of this compound? A:

  • Chiral HPLC: Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) and 0.1% diethylamine. Retention times and enantiomeric excess (ee) are monitored via polarimetric detection .
  • Catalytic Asymmetric Synthesis: Jacobsen’s catalyst (salen-Co(III)) achieves >90% ee for the (R)-enantiomer, confirmed by specific rotation ([α]D20_{D}^{20} = -12.5° in methanol) .

Stability Under Physiological Conditions

Q: How does the compound’s stability vary across pH and temperature ranges? A: Stability studies in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids show:

ConditionHalf-life (h)Major Degradation Product
pH 1.2, 37°C2.51-naphthol
pH 6.8, 37°C12.0Diethoxypropanol
Degradation is accelerated by oxidative stress (e.g., H2_2O2_2), requiring antioxidants like BHT in formulations .

Toxicity Profiling

Q: What in vitro assays assess the compound’s cytotoxicity? A:

  • MTT Assay: IC50_{50} values in HepG2 cells (e.g., 50 μM) indicate hepatotoxicity.
  • ROS Detection: DCFH-DA staining quantifies reactive oxygen species (ROS) generation linked to naphthyl metabolism .
  • Ames Test: Negative results in TA98 strains suggest low mutagenic potential .

Advanced: Computational Modeling

Q: How can molecular docking predict the compound’s β-adrenergic receptor binding? A: Using AutoDock Vina, dock the compound into the receptor’s crystal structure (PDB ID: 4LDO). Key interactions:

  • Hydrogen Bonds: Between the ethoxy oxygen and Ser204^{204}.
  • π-Stacking: Naphthyl ring and Phe290^{290}.
    Validate with MD simulations (GROMACS) to assess binding stability (RMSD < 2 Å over 50 ns) .

Handling Data Contradictions

Q: How to resolve discrepancies in reported metabolic half-lives? A: Cross-validate using:

Species-Specific Models: Compare rodent vs. human microsome data .

Analytical Sensitivity: Ensure LC-MS/MS limits of detection (LOD < 1 ng/mL) to avoid false negatives.

Statistical Analysis: Apply ANOVA to batch-to-batch variability (p < 0.05 significance) .

Alternative Synthetic Routes

Q: Are greener methods available for synthesizing this compound? A: Microwave-assisted synthesis reduces reaction time (30 min vs. 6 h) and improves yield (85% vs. 70%) by enhancing epoxide ring-opening efficiency. Solvent-free conditions with silica-supported catalysts also minimize waste .

Advanced: Stability in Formulations

Q: How to optimize the compound’s stability in aqueous formulations? A:

  • Lyophilization: Freeze-drying with trehalose (5% w/v) retains >95% potency after 6 months at 4°C.
  • pH Buffering: Citrate-phosphate buffer (pH 5.0) prevents hydrolysis of the ethoxy groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.